molecular formula C6H10N2O B3199885 1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine CAS No. 1017179-33-7

1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine

Cat. No.: B3199885
CAS No.: 1017179-33-7
M. Wt: 126.16 g/mol
InChI Key: BCZCRYDWZCGWIP-UHFFFAOYSA-N
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Description

“1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1017179-33-7 . It has a molecular weight of 126.16 and its IUPAC name is 1-(5-methyl-1,3-oxazol-2-yl)ethanamine . It is in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H10N2O . The InChI Code is 1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 .


Physical and Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 126.16 and its IUPAC name is 1-(5-methyl-1,3-oxazol-2-yl)ethanamine . The InChI Code is 1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 . Unfortunately, the boiling point is not specified .

Scientific Research Applications

Synthetic Utility and Catalytic Applications

1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine, through its derivatives and related compounds, plays a significant role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds like oxazolines and oxazines. Oxazoline-containing ligands, derived from chiral amino alcohols, have become crucial in asymmetric catalysis due to their ready accessibility and versatility in metal-catalyzed transformations (Hargaden & Guiry, 2009). Similarly, benzoxazole derivatives, incorporating the 1,3-oxazole system, are important in medicinal chemistry due to their significant pharmacological activities. Recent advancements in microwave-assisted synthesis have further enhanced the diversity and efficiency in the generation of benzoxazole derivatives (Özil & Menteşe, 2020).

Pharmaceutical and Material Science Applications

In the realm of pharmaceuticals, derivatives of this compound are utilized in designing drugs targeting the central nervous system, particularly those interacting with glutamate receptors. This includes N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and memory function. Understanding the trafficking and regulatory mechanisms of NMDARs contributes to the development of therapies for neurological diseases (Horak et al., 2014).

Moreover, the structural functionality of oxazolines and related heterocycles extends to material science, where they find application in the development of advanced materials, including polymers and scintillators. The adaptability of these compounds allows for the creation of materials with tailored properties, such as enhanced stability and specific optical characteristics (Salimgareeva & Kolesov, 2005).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the study of nitrogen-containing compounds, including those related to this compound, is crucial for understanding their degradation pathways and potential environmental impacts. Advanced oxidation processes (AOPs) have been shown to be effective in mineralizing nitrogen-containing compounds, thereby improving the efficacy of water treatment processes (Bhat & Gogate, 2021).

Safety and Hazards

The compound has several hazard statements including H226, H302, H312, H314, H332, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The signal word is "Danger" .

Properties

IUPAC Name

1-(5-methyl-1,3-oxazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZCRYDWZCGWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 2
1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 3
1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 4
1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 5
1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine
Reactant of Route 6
1-(5-Methyl-1,3-oxazol-2-yl)ethan-1-amine

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